2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its thieno[2,3-d]pyrimidin core structure, which is substituted with methyl groups and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene derivatives and diketones
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug design, where it may interact with specific biological targets.
Medicine: The compound's potential medicinal applications are vast, ranging from antimicrobial properties to its use in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)benzoic acid
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
Uniqueness: 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone stands out due to its unique structural features, particularly the presence of the pyrrolidinyl ethanone moiety, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development could unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9-10(2)20-14-12(9)13(15-8-16-14)19-7-11(18)17-5-3-4-6-17/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKVWNKSMOCBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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